5'-イノシン酸二ナトリウム塩水和物 (1:2:8)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

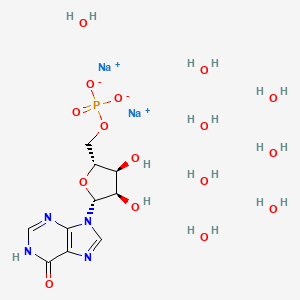

Disodium 5’-inosinate, also known as Disodium inosin 5’-monophosphate or Sodium 5’-inosinate, is the disodium salt of inosinic acid with the chemical formula C10H11N4Na2O8P . It is used as a food additive and often found in instant noodles, potato chips, and a variety of other snacks . Commercial disodium inosinate may either be obtained from bacterial fermentation of sugars or prepared from animal products .

Synthesis Analysis

Disodium 5’-inosinate can be produced by two methods: through sugar fermentation or comes from yeast extract . In the sugar fermentation process, bacterial fermentate carbon source or sugar to get inosine . Then inosine reacts with phosphoryl chloride to get inosinic acid, finally neutralize to obtain disodium inosinate . Also, IMP can be made by the degradation of nucleotides into nucleic acid from yeast extract .

Molecular Structure Analysis

The molecular formula of Disodium 5’-inosinate is C10H11N4Na2O8P . The average molecular weight is 392.170 Da and the monoisotopic mass is 392.010986 Da .

Physical And Chemical Properties Analysis

Disodium 5’-inosinate is soluble in water, sparingly soluble in ethanol, and practically insoluble in ether . It is stable at 100 °C and will not decompose until the temperature is around 230 °C .

科学的研究の応用

食品業界における風味増強剤

5'-イノシン酸は、食品業界において風味増強剤として広く使用されています。 これは、うま味と呼ばれる5つの基本的な味の1つを与え、さまざまな食品の嗜好性を高めます .

酵素研究における基質

この化合物は、イノシン-5'-モノホスファートデヒドロゲナーゼ (IMPDH) の基質として機能します。IMPDH は、DNA、RNA、および糖タンパク質の合成に重要なグアノシンモノホスファート (GMP) の合成に重要な酵素です .

味覚検出研究

これは、ヒヨコの味覚検出閾値試験で、5'-リボヌクレオチド味覚化合物として使用されており、味覚知覚メカニズムの理解に貢献しています .

HPLC における分析標準

この化合物は、エビの尾組織サンプルから IMP を定量するために、高速液体クロマトグラフィー (HPLC) で標準曲線を作成するために使用され、分析化学におけるその役割を示しています .

免疫療法研究

イノシン-5'-モノホスファート二ナトリウム塩水和物は、がん免疫療法に免疫チェックポイント阻害剤と組み合わせて使用できます。これは、医学研究における潜在的な用途を示しています .

医薬品への応用

作用機序

Target of Action

The primary target of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP). GMP is essential for DNA, RNA, and glycoprotein synthesis .

Mode of Action

5’-Inosinic acid, sodium salt, hydrate (1:2:8) acts as a substrate for IMPDH . It is converted by IMPDH in a NAD±dependent reaction to xanthosine monophosphate . This conversion is a rate-limiting step in the generation of guanosine monophosphate .

Biochemical Pathways

The compound plays a significant role in the purine nucleotide biosynthesis pathway . It is involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP). GMP is a necessary component for the synthesis of DNA, RNA, and glycoproteins .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) results in the production of xanthosine monophosphate, a precursor to guanosine monophosphate . This is crucial for the synthesis of DNA, RNA, and glycoproteins, thereby playing a vital role in cellular function and replication .

Action Environment

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is influenced by the presence of the enzyme IMPDH and the coenzyme NAD+ . The compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

将来の方向性

Disodium 5’-inosinate is a flavor enhancer that can be used in many processed foods. Its flavor enhancing power is around 50% of disodium guanylate . It is commonly used together with MSG or disodium guanylate in seasoning, condiments and salt substitutes for soups, sauces and snack foods but seldom used alone in food . As a relatively expensive product, disodium inosinate is usually not used independently of glutamic acid .

生化学分析

Biochemical Properties

5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a substrate of IMP dehydrogenase (IMPDH), a NAD±dependent enzyme that generates xanthosine monophosphate . This is a rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis .

Cellular Effects

5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly enter cells, promoting cellular metabolism . It is involved in the synthesis of ATP and DNA, which are fundamental to cellular function .

Molecular Mechanism

The molecular mechanism of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a substrate for IMPDH. The conversion of inosinic acid to xanthosine monophosphate by IMPDH is a critical step in the synthesis of guanosine monophosphate, a key component of DNA, RNA, and glycoproteins .

Metabolic Pathways

5’-Inosinic acid, sodium salt, hydrate (1:2:8) is an intermediate product in the synthesis of purine nucleotides in the body . It can further convert into adenosine monophosphate and guanosine monophosphate, which are essential for the synthesis of ATP and DNA .

Transport and Distribution

5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly pass through the cell membrane and enter cells

特性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLBOYKTJDMLH-NAGQJCCQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4Na2O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20813-76-7 |

Source

|

| Record name | Disodium 5'-inosinate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020813767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM 5'-INOSINATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30I0YM7F4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)